molecular formula C8H11N3O B13419512 N-(2,4-Diaminophenyl)acetamide CAS No. 6373-15-5

N-(2,4-Diaminophenyl)acetamide

Cat. No.: B13419512
CAS No.: 6373-15-5
M. Wt: 165.19 g/mol
InChI Key: XLXOPVQPBPLVHP-UHFFFAOYSA-N
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Description

N-(2,4-Diaminophenyl)acetamide: is an organic compound with the molecular formula C8H11N3O. It is a derivative of acetanilide, where the acetamide group is attached to a 2,4-diaminophenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Acetylation: One common method to synthesize N-(2,4-Diaminophenyl)acetamide involves the acetylation of 2,4-diaminophenol with acetic anhydride under acidic conditions. The reaction typically occurs at room temperature and yields the desired product after purification.

    Amidation Reaction: Another method involves the reaction of 2,4-diaminophenol with acetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). This reaction also proceeds at room temperature and requires purification steps to isolate the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation processes using acetic anhydride or acetic acid with appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-Diaminophenyl)acetamide can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,4-Diaminophenyl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,4-Diaminophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to modulate signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    Acetanilide: Similar structure but lacks the 2,4-diamino substitution.

    N-(2,6-Diaminophenyl)acetamide: Similar structure with different substitution pattern.

    N-(4-Aminophenyl)acetamide: Lacks the 2-amino group.

Uniqueness: N-(2,4-Diaminophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two amino groups at the 2 and 4 positions enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(2,4-diaminophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,9-10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXOPVQPBPLVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213149
Record name N-(2,4-Diaminophenyl)acetamide
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-15-5
Record name N-(2,4-Diaminophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-15-5
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Record name N-(2,4-Diaminophenyl)acetamide
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Record name 2,4-Diaminoacetanilide
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Record name N-(2,4-Diaminophenyl)acetamide
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Record name N-(2,4-diaminophenyl)acetamide
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